

# A Comprehensive Technical Guide to 5-Amino-1-isopropyl-1H-indazole

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## Compound of Interest

Compound Name: 5-Amino-1-isopropyl-1H-indazole

Cat. No.: B113298

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For the discerning researcher and drug development professional, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed overview of **5-Amino-1-isopropyl-1H-indazole**, a heterocyclic amine with significant potential in medicinal chemistry and materials science.

## Core Molecular Attributes

The foundational characteristics of **5-Amino-1-isopropyl-1H-indazole** are summarized below, providing a critical baseline for its application in experimental design and synthesis.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub>
Molecular Weight	175.23 g/mol [1]
IUPAC Name	1-isopropyl-1H-indazol-5-amine
Canonical SMILES	<chem>CC(C)N1N=CC2=CC(N)=CC=C21</chem>

These core identifiers are essential for accurate database searching, analytical characterization, and stoichiometric calculations in reaction chemistry.

## Structural and Mechanistic Considerations

The molecular architecture of **5-Amino-1-isopropyl-1H-indazole**, featuring an indazole core substituted with an isopropyl group at the N1 position and an amino group at the C5 position, dictates its chemical reactivity and potential biological activity.

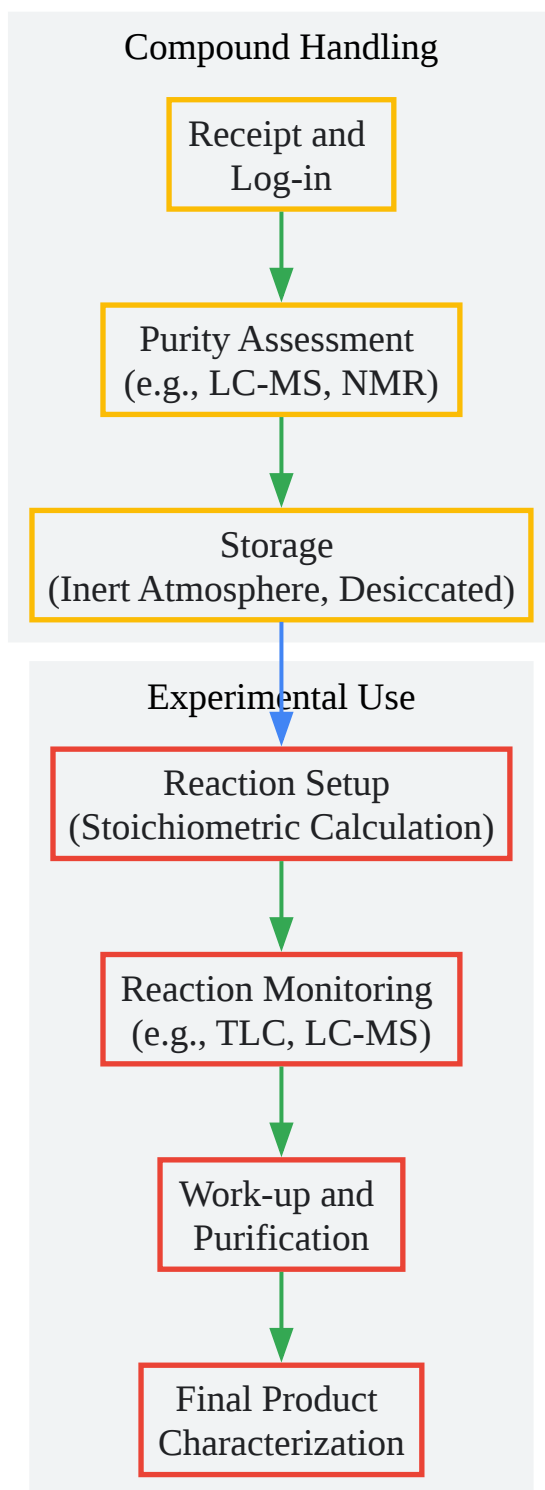
Caption: 2D Chemical Structure of **5-Amino-1-isopropyl-1H-indazole**.

The presence of the amino group makes it a key building block for further derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. The isopropyl group at N1 enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties in drug discovery programs.

## Experimental Protocols: A Primer

While specific experimental conditions are highly dependent on the research context, the following outlines a generalized workflow for the characterization and utilization of **5-Amino-1-isopropyl-1H-indazole**.

## Workflow for Compound Handling and Analysis



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Caption: Generalized workflow for handling and utilizing chemical reagents.

### 1. Purity Assessment:

- Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Rationale: To confirm the identity and purity of the starting material, ensuring the integrity of subsequent experimental results. The molecular weight of 175.23 g/mol serves as a key parameter for mass spectrometry analysis.<sup>[1]</sup>

### 2. Solubility Determination:

- Protocol: A standardized protocol involves the preparation of serial dilutions in various solvents (e.g., DMSO, DMF, Methanol) followed by visual or instrumental (e.g., nephelometry) assessment of dissolution.
- Causality: Understanding the solubility profile is critical for designing homogeneous reaction conditions and for formulating compounds for biological assays.

### 3. Reaction Stoichiometry:

- Calculation: The molecular formula  $C_{10}H_{13}N_3$  and molecular weight of 175.23 g/mol are used to accurately calculate the molar equivalents required for a given chemical transformation.<sup>[1]</sup>
- Expertise: Precise stoichiometry is fundamental to controlling reaction outcomes, maximizing yield, and minimizing the formation of impurities.

## Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The specific substitutions on **5-Amino-1-isopropyl-1H-indazole** make it an attractive starting point for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The amino functionality provides a convenient handle for amide bond formation, reductive amination, and other key coupling reactions to build molecular complexity.

## References

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## Sources

- 1. 5-Amino-1-isopropyl-1h-indazole [srdpharma.com]
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